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Compound of Interest

Compound Name: 6-Bromo-2-mercaptobenzothiazole

Cat. No.: B1280402 Get Quote

CAS Number: 51618-30-5

Synonyms: 6-Bromo-1,3-benzothiazole-2-thiol, 6-Bromo-2(3H)-benzothiazolethione

This technical guide provides an in-depth overview of 6-Bromo-2-mercaptobenzothiazole, a

halogenated heterocyclic compound of significant interest in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals engaged

in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties
6-Bromo-2-mercaptobenzothiazole is a solid, sparingly soluble in water, with the following

key properties:

Property Value Source

Molecular Formula C₇H₄BrNS₂ [1][2]

Molecular Weight 246.15 g/mol [1][2]

Melting Point 260-263 °C [2]

Appearance Predicted: Solid N/A

Density (Predicted) 1.93 g/cm³ [2]

Boiling Point (Predicted) 359.7 ± 44.0 °C [2]
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Synthesis
A plausible and efficient two-step synthesis of 6-Bromo-2-mercaptobenzothiazole can be

achieved starting from 4-bromoaniline. The initial step involves the formation of a key

intermediate, 2-amino-5-bromothiophenol, via the Herz reaction. This is followed by a

cyclization reaction with carbon disulfide to yield the final product.

Experimental Protocol: Synthesis of 6-Bromo-2-
mercaptobenzothiazole
Step 1: Synthesis of 2-Amino-5-bromothiophenol (Herz Reaction)

Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in a

suitable solvent such as toluene.

Addition of Sulfur Monochloride: With vigorous stirring, add sulfur monochloride (1.2

equivalents) dropwise to the solution, maintaining the temperature below 40°C.

Heating: After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Hydrolysis: Upon completion, cool the mixture to room temperature and

remove the solvent under reduced pressure. Suspend the residue in a solution of sodium

hydroxide (6 equivalents) in a mixture of ethanol and water.

Reflux: Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis.

Isolation and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g.,

hydrochloric acid) to precipitate the product. Collect the solid by vacuum filtration, wash with

cold water, and dry under vacuum. The crude 2-amino-5-bromothiophenol can be purified by

recrystallization from an ethanol/water mixture.[3]

Step 2: Synthesis of 6-Bromo-2-mercaptobenzothiazole

Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2-amino-5-

bromothiophenol (1 equivalent) in a suitable solvent like ethanol.
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Addition of Carbon Disulfide: Add an excess of carbon disulfide (CS₂) to the solution.

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete

(monitor by TLC).

Isolation and Purification: Cool the reaction mixture to room temperature. The product will

precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

Further purification can be achieved by recrystallization from a suitable solvent like ethanol

or a mixture of ethanol and dimethylformamide (DMF).

Step 1: Herz Reaction

Step 2: Cyclization
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Caption: Synthesis workflow for 6-Bromo-2-mercaptobenzothiazole.
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Spectroscopic Characterization
While specific experimental spectra for 6-Bromo-2-mercaptobenzothiazole are not readily

available in the cited literature, the expected spectroscopic characteristics can be inferred from

the parent compound, 2-mercaptobenzothiazole, and its derivatives.

Technique Expected Characteristics

¹H NMR

Aromatic protons will appear in the downfield

region (typically δ 7.0-8.0 ppm). The number of

signals and their splitting patterns will be

consistent with a trisubstituted benzene ring.

The thiol proton (or N-H proton in the thione

tautomer) is expected to be a broad singlet, and

its chemical shift may vary depending on the

solvent and concentration.

¹³C NMR

Aromatic carbons will resonate in the range of δ

110-155 ppm. The thiocarbonyl carbon (C=S) is

expected to appear further downfield, typically

around δ 190-200 ppm.

IR Spectroscopy

Characteristic peaks are expected for N-H

stretching (around 3400-3300 cm⁻¹), C-H

aromatic stretching (around 3100-3000 cm⁻¹),

C=N stretching (around 1600 cm⁻¹), and C=S

stretching (around 1200-1050 cm⁻¹). The

presence of the C-Br bond will likely result in a

characteristic absorption in the fingerprint

region.[4][5]

Mass Spectrometry

The mass spectrum should show a molecular

ion peak (M⁺) corresponding to the molecular

weight of the compound (246.15 g/mol ). The

isotopic pattern of bromine (approximately 1:1

ratio for ⁷⁹Br and ⁸¹Br) will result in a

characteristic M+2 peak of similar intensity to

the M⁺ peak.
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Biological Activities and Drug Development
Potential
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme

inhibitory effects.[6][7] The introduction of a bromine atom at the 6-position is anticipated to

modulate these activities, potentially enhancing potency and selectivity.

Antimicrobial Activity
Derivatives of 2-mercaptobenzothiazole have shown significant activity against various

bacterial and fungal strains.[6][8] The presence of electron-withdrawing groups, such as

halogens, on the benzothiazole ring can influence the antimicrobial spectrum and potency.[9]

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g.,

Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

Compound Dilution: Prepare a series of twofold dilutions of 6-Bromo-2-
mercaptobenzothiazole in the broth medium in a 96-well microtiter plate.

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive

(microorganism with no compound) and negative (broth only) controls.

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C

for fungi) for 18-24 hours.

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest

concentration of the compound that completely inhibits the visible growth of the

microorganism.[10]

Anticancer Activity
Halogenated benzothiazole derivatives have been investigated as potential anticancer agents.

[4][11] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The

mechanism of action often involves the inhibition of key enzymes or disruption of signaling

pathways crucial for cancer cell survival.
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung

cancer) in a suitable medium supplemented with fetal bovine serum.

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 6-Bromo-2-
mercaptobenzothiazole for a specified period (e.g., 48 or 72 hours).

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple

formazan crystals.

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and

measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the

concentration of the compound that inhibits 50% of cell growth.[12]

Enzyme Inhibition
2-Mercaptobenzothiazole and its derivatives are known to inhibit various enzymes, including

carbonic anhydrase, tyrosinase, and various kinases.[6][13] The specific inhibitory profile of the

6-bromo derivative would need to be determined through screening against a panel of relevant

enzymes.

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific

substrate in an appropriate buffer.

Inhibition Assay: In a suitable assay format (e.g., 96-well plate), combine the enzyme, buffer,

and various concentrations of 6-Bromo-2-mercaptobenzothiazole.

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

Detection: Monitor the reaction progress over time by measuring the formation of the product

or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry,

fluorometry).
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Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and

determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the

mechanism of inhibition (e.g., competitive, non-competitive).[14]

Hypothetical Anticancer Mechanism
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Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion
6-Bromo-2-mercaptobenzothiazole is a promising scaffold for the development of novel

therapeutic agents. Its synthesis is achievable through established chemical routes, and its

biological activity profile is anticipated to be of significant interest in the fields of antimicrobial
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and anticancer drug discovery. The experimental protocols provided in this guide offer a

framework for the synthesis, characterization, and biological evaluation of this compound and

its derivatives, paving the way for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [6-Bromo-2-mercaptobenzothiazole: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280402#6-bromo-2-mercaptobenzothiazole-cas-
number-51618-30-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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